molecular formula C10H12N2O3 B13508434 2-Acetamido-2-(pyridin-3-yl)propanoic acid

2-Acetamido-2-(pyridin-3-yl)propanoic acid

Cat. No.: B13508434
M. Wt: 208.21 g/mol
InChI Key: CPTWYIKTLLYGRM-UHFFFAOYSA-N
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Description

2-Acetamido-2-(pyridin-3-yl)propanoic acid is a substituted propanoic acid derivative featuring a pyridin-3-yl group and an acetamido moiety at the C2 position of the propanoic acid backbone. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.21 g/mol. This compound belongs to a class of amino acid analogs where structural modifications influence physicochemical properties and biological activity.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-acetamido-2-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C10H12N2O3/c1-7(13)12-10(2,9(14)15)8-4-3-5-11-6-8/h3-6H,1-2H3,(H,12,13)(H,14,15)

InChI Key

CPTWYIKTLLYGRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C1=CN=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-(pyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the use of chemoenzymatic routes to obtain enantiomerically pure derivatives . This method typically involves the kinetic resolution of racemic mixtures using enzymes such as α-chymotrypsin. Another approach involves coupling reactions of functionalized heterocycles with suitable reagents, followed by acid hydrolysis .

Industrial Production Methods

Industrial production methods for 2-Acetamido-2-(pyridin-3-yl)propanoic acid are not well-documented in the literature. large-scale synthesis would likely involve optimizing the chemoenzymatic routes or coupling reactions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The pyridine ring allows the compound to act as a bidentate chelating agent, forming complexes with metal ions . This property is particularly useful in enhancing fluorescence in sol-gels and other materials. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Substituent-Based Structural Comparison

The biological and chemical properties of propanoic acid derivatives are heavily influenced by substituents at the C2 position. Key analogs include:

Pyridin-3-yl Derivatives
  • (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid (CAS 70702-47-5): Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol Key Differences: Lacks the acetamido group, resulting in reduced steric bulk and altered hydrogen-bonding capacity.
Azulen-1-yl Derivatives
  • 2-Acetamido-3-(azulen-1-yl)propanoic Acid (S26): Synthesis: Derived from malonic acid precursors via acid-catalyzed decarboxylation (0.2 M HCl, 85°C, 8 h) .
Quinoline Derivatives
  • 2-Acetamido-3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic Acid (4b): Molecular Formula: C₂₀H₂₄N₂O₆ Synthesis: Hydrolysis of diethyl malonate intermediates using 50% H₂SO₄ at 110–120°C . Key Differences: The quinoline moiety confers antimicrobial activity, as demonstrated in related compounds .
Cyclopropyl Derivatives
  • 2-Acetamido-3-cyclopropylpropanoic Acid (Compound 4): Structural Impact: The cyclopropyl group enhances conformational rigidity, which may improve metabolic stability in peptide-derived therapeutics .

Physicochemical Properties

Compound Water Solubility (Predicted) LogP (Predicted) Key Functional Groups
2-Acetamido-2-(pyridin-3-yl)propanoic acid Moderate 0.5–1.2 Pyridine, acetamido, carboxylate
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid High -1.0–0.3 Pyridine, amino, carboxylate
Azulen-1-yl derivative (S26) Low 2.0–3.0 Azulene, acetamido, carboxylate

Biological Activity

2-Acetamido-2-(pyridin-3-yl)propanoic acid is a compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol. This compound features an acetamido group attached to a propanoic acid structure, along with a pyridine ring at the 3-position. Its unique structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

The biological activity of 2-Acetamido-2-(pyridin-3-yl)propanoic acid is largely attributed to its ability to act as a bidentate chelating agent , allowing it to form complexes with metal ions. This property can facilitate interactions with various biological targets, including enzymes and receptors, potentially influencing metabolic pathways and cellular functions. The compound's incorporation into peptide sequences has been explored to study enzyme interactions and inhibition mechanisms, particularly in metal-dependent enzymatic processes.

Biological Activities

Research indicates that 2-Acetamido-2-(pyridin-3-yl)propanoic acid exhibits several notable biological activities:

  • Metal Chelation : The compound's ability to bind metal ions could be pivotal in regulating metal-dependent enzymatic reactions, which are crucial for various physiological processes.
  • Enzyme Interaction : It has been shown to interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 2-Acetamido-2-(pyridin-3-yl)propanoic acid:

  • Inhibition of Enzymatic Activity : A study demonstrated that the compound could inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated.
  • Neuroprotective Effects : In vitro studies have indicated that derivatives of this compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential role in neurodegenerative diseases .
  • Cancer Research : The compound's ability to influence cell signaling pathways has been explored in cancer research, particularly regarding its potential to modulate tumor growth through metal ion regulation .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals that 2-Acetamido-2-(pyridin-3-yl)propanoic acid has unique properties that enhance its biological activity:

Compound NameSimilarity Score
2-Acetamido-3-(1H-indol-3-yl)propanoic acid0.98
3-(2-Pyridyl)propionic acid0.98
3-((2-(Pyridin-4-yl)ethyl)thio)propanoic acid0.89
2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride0.89
2-Amino-3-(pyridin-2-yl)propionic acid0.89

This table illustrates the structural similarities among related compounds, emphasizing the unique features of 2-Acetamido-2-(pyridin-3-yl)propanoic acid that may contribute to its distinct biological activities.

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